molecular formula C9H7ClO2 B13923285 7-Chloro-2,3-dihydrobenzofuran-4-carbaldehyde

7-Chloro-2,3-dihydrobenzofuran-4-carbaldehyde

Cat. No.: B13923285
M. Wt: 182.60 g/mol
InChI Key: BNPKLFRYORVSER-UHFFFAOYSA-N
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Description

7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that consist of fused benzene and furan rings This particular compound is characterized by the presence of a chlorine atom at the 7th position and an aldehyde group at the 4th position on the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 7-chloro-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired benzofuran derivative . The reaction typically requires refluxing the mixture in ethanol for several hours, followed by acidification to obtain the product.

Industrial Production Methods

Industrial production of 7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 7-chloro-2,3-dihydro-4-Benzofurancarboxylic acid.

    Reduction: 7-chloro-2,3-dihydro-4-Benzofuranmethanol.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. Additionally, the benzofuran ring system may interact with biological membranes and receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-2,3-dihydro-5-Benzofurancarboxaldehyde
  • 7-chloro-2,3-dihydro-6-Benzofurancarboxaldehyde
  • 7-chloro-2,3-dihydro-3-Benzofurancarboxaldehyde

Uniqueness

7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde is unique due to the specific position of the chlorine atom and the aldehyde group on the benzofuran ring. This unique substitution pattern can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

7-chloro-2,3-dihydro-1-benzofuran-4-carbaldehyde

InChI

InChI=1S/C9H7ClO2/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-2,5H,3-4H2

InChI Key

BNPKLFRYORVSER-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C21)C=O)Cl

Origin of Product

United States

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